4-chloro-2-nitropyrazolo[1,5-a]pyrazine
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Overview
Description
4-chloro-2-nitropyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural properties and potential biological activities .
Preparation Methods
The synthesis of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with nitrating agents under controlled conditions. One common method includes the nitration of 4-chloropyrazolo[1,5-a]pyrazine using a mixture of concentrated nitric acid and sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-chloro-2-nitropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
The major products formed from these reactions include amino derivatives, substituted pyrazolo[1,5-a]pyrazines, and oxidized products.
Scientific Research Applications
4-chloro-2-nitropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
4-chloro-2-nitropyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
4-chloro-2-nitropyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring, showing different biological activities.
4-chloro-2-nitropyrazolo[1,5-a]quinazoline: Contains a quinazoline ring, which may exhibit distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical reactivity and potential biological activities.
Properties
CAS No. |
2170812-72-1 |
---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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